3'-Amino-3'-deoxythymidine

HIV-1 reverse transcriptase Noncompetitive inhibition Antiviral mechanism

3'-Amino-3'-deoxythymidine (AMT; 3ADT) is a thymidine nucleoside analog in which the 3'-hydroxyl group of the deoxyribose moiety is replaced by an amino group. This substitution abolishes the ability to form normal 3′→5′ phosphodiester linkages, enabling the compound to act as a DNA chain terminator upon intracellular phosphorylation.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 52450-18-7
Cat. No. B022303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-3'-deoxythymidine
CAS52450-18-7
Synonyms3’-Amino-3’-deoxy-thymidine;  3’-Deoxy-3’-aminothymidine;  AMT; 
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
InChIInChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
InChIKeyADVCGXWUUOVPPB-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-3'-deoxythymidine (CAS 52450-18-7): Nucleoside Analog Procurement Guide for DNA Polymerase and Reverse Transcriptase Research


3'-Amino-3'-deoxythymidine (AMT; 3ADT) is a thymidine nucleoside analog in which the 3'-hydroxyl group of the deoxyribose moiety is replaced by an amino group [1]. This substitution abolishes the ability to form normal 3′→5′ phosphodiester linkages, enabling the compound to act as a DNA chain terminator upon intracellular phosphorylation. The triphosphate metabolite (AMT-TP) exhibits a dual inhibitory profile: it is a competitive inhibitor of mammalian DNA polymerase α (Ki = 3.3 µM vs. dTTP) [2] and a noncompetitive inhibitor of HIV-1 reverse transcriptase, a mechanism distinct from the competitive chain termination of its parent compound zidovudine (AZT) [3]. AMT was initially identified as a reductive catabolite of AZT formed via hepatic NADPH-dependent enzymes [4] and is itself a cytotoxic agent with potent antineoplastic activity demonstrated in murine L1210 and P388 leukemia models [5].

Why 3'-Amino-3'-deoxythymidine Cannot Be Replaced by AZT, FLT, or Other Thymidine Analogs in Targeted Research Applications


3'-Amino-3'-deoxythymidine occupies a distinct mechanistic and toxicological niche among 3′-modified thymidine analogs that precludes simple substitution. While AZT (3'-azido-3'-deoxythymidine) acts as a competitive chain terminator of HIV-1 reverse transcriptase, AMT-TP is a noncompetitive inhibitor of the same enzyme [1], indicating a fundamentally different binding mode at an allosteric site rather than the dNTP-binding pocket. Unlike 3'-fluoro-3'-deoxythymidine (FLT), which inhibits mitochondrial DNA (mtDNA) synthesis, AMT does not deplete mtDNA content in human hematopoietic progenitor cells [2]. Furthermore, AMT exhibits 5- to 7-fold greater toxicity toward human bone marrow colony-forming units granulocyte-macrophage (CFU-GM) and burst-forming units erythroid (BFU-E) compared to its parent drug AZT [3], making it both a critical reference standard for AZT toxicity studies and an unsuitable generic substitute. The quantitative evidence below establishes why procurement decisions must be guided by specific experimental endpoints rather than nominal class membership.

3'-Amino-3'-deoxythymidine (52450-18-7): Quantitative Differentiation Evidence for Scientific Procurement


AMT-TP Exhibits Noncompetitive Inhibition of HIV-1 Reverse Transcriptase, Distinct from Competitive Chain Termination by AZT-TP

The 5'-triphosphate of 3'-amino-3'-deoxythymidine (AMT-TP) functions as a noncompetitive inhibitor of HIV-1 reverse transcriptase (RT), a mechanism fundamentally distinct from the competitive inhibition and obligatory chain termination exhibited by the 5'-triphosphate of 3'-azido-3'-deoxythymidine (AZT-TP) [1]. AZT-TP is a linear competitive inhibitor of HIV-1 RT with respect to dTTP, binding at the dNTP substrate site (Ki ≈ 7 nM) and requiring incorporation into nascent DNA for chain termination [2]. In contrast, AMT-TP binds at a distinct allosteric site and does not require 3'-OH availability for chain elongation blockade [1]. The syn glycosidic conformation of AMT revealed by X-ray crystallography, stabilized by a three-dimensional hydrogen-bonding network, differs from the anti conformation of AZT and contributes to this unique binding mode [3].

HIV-1 reverse transcriptase Noncompetitive inhibition Antiviral mechanism

AMT-TP Competitively Inhibits Mammalian DNA Polymerase α with a Ki of 3.3 µM, Distinguishing Its Host Enzyme Profile from Viral RT Activity

3'-Amino-3'-deoxythymidine-5'-triphosphate (AMT-TP) is a competitive inhibitor of mammalian DNA polymerase α with respect to the natural substrate dTTP, exhibiting a Ki of 3.3 µM when the Km for dTTP is 8 µM using activated calf thymus DNA as template [1]. This results in a Ki/Km ratio of 0.41, indicating that AMT-TP competes effectively with the natural nucleotide at physiologically relevant concentrations. The parent nucleoside AMT, when administered to L1210 mouse leukemia cells, decreased [2-¹⁴C]thymidine incorporation into DNA and produced accumulation of [2-¹⁴C]thymidine di- and triphosphates, consistent with polymerase-level blockade [1]. Intracellularly, [³H]AMT distributes as 50% unchanged nucleoside, 20% monophosphate, 10% diphosphate, and 20% triphosphate, with no detectable incorporation into L1210 DNA [1].

DNA polymerase alpha Antineoplastic mechanism Enzyme inhibition kinetics

AMT Does Not Inhibit Mitochondrial DNA Synthesis, Unlike FLT and ddC, in Human Hematopoietic Progenitor Cells

In a comparative study of five 2',3'-dideoxynucleosides (ddNs) — AZT, FLT, AMT, ddC, and D4T — tested on purified human CD34+ bone marrow progenitor cells in liquid culture, slot blot analysis revealed that exposure to ddC and FLT was associated with a decrease in total mitochondrial DNA (mtDNA) content, whereas no difference in the ratio of nuclear DNA to mtDNA was observed in cells exposed to toxic concentrations of AZT and AMT [1]. This indicates that AMT-induced cytotoxicity is not associated with inhibition of mtDNA synthesis, a key distinction from FLT (3'-fluoro-3'-deoxythymidine) and ddC (2',3'-dideoxycytidine). In a separate study using HepG2 hepatoma cells, AMT did not induce the marked rise in lactic acid levels seen with AZT, nor did it inhibit cytochrome c oxidase or citrate synthase — mitochondrial defects uniquely associated with AZT among the tested analogs [2].

Mitochondrial toxicity mtDNA synthesis Hematopoietic safety

AMT-MP is the Most Potent Inhibitor of DNA Polymerase-Associated 3′→5′ Exonuclease Activity Among Dideoxynucleoside Monophosphates Tested

In a systematic comparison of 2',3'-dideoxynucleoside-5'-monophosphate (ddN-MP) analogs as inhibitors of the 3′→5′ exonuclease activity of calf thymus DNA polymerase δ, the monophosphate derivative of 3′-amino-3′-deoxythymidine (AMT-MP) was identified as the most potent inhibitor among all ddN-MPs tested [1]. AMT-MP inhibited this proofreading exonuclease activity by more than 50% at a concentration of 100 µM, surpassing the inhibitory potency of 3'-azido-3'-deoxythymidine-5'-monophosphate (AZT-MP) and other ddN-MP congeners at pharmacologically relevant intracellular concentrations [1]. This finding is mechanistically significant because inhibition of the 3′→5′ exonuclease proofreading function may increase steady-state levels of AZT incorporated into host DNA and contribute to the mutagenic potential and cytotoxicity associated with AZT therapy.

Exonuclease inhibition Proofreading AZT catabolite toxicity

AMT is 5- to 7-Fold More Toxic Than AZT to Human Bone Marrow Hematopoietic Progenitor Cells

Using human hematopoietic progenitor cell clonogenic assays, AMT was demonstrated to be 5- to 7-fold more toxic than AZT to both human colony-forming units granulocyte-macrophage (CFU-GM) and burst-forming units erythroid (BFU-E) [1]. This differential toxicity was quantified in the foundational study that first identified AMT as a hepatic reductive catabolite of AZT, formed via a NADPH-dependent enzyme system in both rat and human liver microsomes [1]. Independent liquid culture studies with purified CD34+ progenitor cells confirmed this toxicity rank order, with potencies for inhibiting granulocyte-macrophage proliferation following the order FLT > AMT = ddC > AZT >> D4T, and for erythroid lineage FLT > AMT > AZT > ddC >> D4T [2].

Hematotoxicity Bone marrow CFU-GM AZT catabolite

AMT Readily Penetrates the Cerebrospinal Fluid with a Median CSF-to-Plasma Ratio of 1, Equivalent to AZT

In a clinical pharmacology study of 23 HIV-1-infected patients receiving chronic oral zidovudine (ZDV), concentrations of 3'-amino-3'-deoxythymidine (AMT) in cerebrospinal fluid (CSF) ranged from 0.75 to 4.8 ng/mL (median 1.7 ng/mL) [1]. The median CSF-to-plasma concentration ratio for AMT was 1, which equaled that of ZDV itself, indicating equivalent CNS penetration [1]. In a subset of patients with cerebral toxoplasmosis, both CSF and plasma AMT concentrations were approximately threefold higher, while the CSF-to-plasma ratio remained unity [1]. The plasma pharmacokinetics of AMT following ZDV administration are characterized by Cmax reached within 2 hours post-dosing and AUC values of 145.4 and 92.4 ng/mL·hr after 100 mg and 500 mg ZDV doses, respectively, with large interindividual variation and no dose-linear relationship [2].

Cerebrospinal fluid penetration CNS exposure Pharmacokinetics

3'-Amino-3'-deoxythymidine (CAS 52450-18-7): Evidence-Based Research and Industrial Application Scenarios


Antineoplastic Mechanism Studies Targeting DNA Polymerase α

For research groups investigating nucleoside analog-mediated inhibition of DNA replication in cancer, AMT provides a well-characterized tool with defined quantitative parameters. The AMT-TP Ki of 3.3 µM against DNA polymerase α (Ki/Km ratio = 0.41) enables precise dose-response modeling in L1210 and P388 leukemia models where in vivo antitumor activity has been previously demonstrated [1]. The known intracellular phosphorylation profile — 50% parent nucleoside, 20% monophosphate, 10% diphosphate, 20% triphosphate — allows accurate correction for cellular activation efficiency when correlating extracellular concentration with target engagement [1]. AMT is suitable as a positive control inhibitor in DNA polymerase α biochemical assays where a competitive dTTP site probe with validated kinetics is required.

HIV-1 Drug Resistance Research Requiring Non-Nucleoside-Like RT Inhibitor with Nucleoside Scaffold

AMT occupies a unique position as a nucleoside analog whose triphosphate acts through a noncompetitive (allosteric) mechanism on HIV-1 reverse transcriptase, rather than the competitive chain-termination mechanism shared by AZT, d4T, ddC, and 3TC [2]. This property makes AMT a valuable reference compound for studying RT inhibitor cross-resistance patterns and for probing allosteric sites on the RT enzyme that may be exploited by next-generation inhibitors. Procurement of AMT is justified for laboratories mapping structure-activity relationships at the interface between nucleoside and non-nucleoside RT inhibitor binding domains [3].

AZT-Induced Myelotoxicity and Hematopoietic Toxicology Reference Standard

As the reductive catabolite of AZT that exhibits 5- to 7-fold greater toxicity toward human CFU-GM and BFU-E than the parent drug, AMT is an indispensable analytical reference standard for preclinical and clinical studies investigating AZT-associated bone marrow suppression [4]. Independent data confirm that AMT ranks between FLT and AZT in erythroid lineage toxicity and is equipotent with ddC in granulocyte-macrophage toxicity, establishing clear quantitative benchmarks for toxicity ranking experiments [5]. AMT is also critical for validating HPLC-based bioanalytical methods used to monitor AZT metabolite levels in plasma and CSF, where validated assays with precolumn fluorescamine derivatization and fluorescence detection have been published [6].

Mitochondrial Toxicity Screening Panels Requiring mtDNA-Sparing Controls

Because AMT does not deplete mitochondrial DNA content in human CD34+ hematopoietic progenitor cells and does not induce lactic acidosis or inhibit cytochrome c oxidase/citrate synthase in HepG2 hepatoma cells, it serves as an essential negative control (mtDNA-sparing nucleoside analog) in mitochondrial toxicity screening panels [5][7]. In experiments comparing the mitochondrial effects of antiviral nucleoside analogs, AMT alongside AZT provides the mtDNA-sparing reference arm against which mtDNA-depleting compounds such as FLT and ddC can be benchmarked [5]. This application is particularly relevant for pharmaceutical development programs seeking to differentiate mitochondrial safety profiles early in candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Amino-3'-deoxythymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.